Crotonic acid (CAS: 3724-65-0), formally (2E)-but-2-enoic acid, is a short-chain unsaturated monocarboxylic acid. As the thermodynamically stable trans-isomer, it is supplied as a white crystalline solid, distinguishing it from its oily cis-isomer, isocrotonic acid.[1][2] Its primary industrial value stems from its dual functionality: the carboxylic acid group and the reactive C=C double bond. This structure makes it a critical comonomer in the production of specialty polymers, resins, and adhesives, and a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.[2][3][4][5]
Substituting crotonic acid requires careful consideration due to its unique trans-isomer geometry, which dictates its physical properties and reactivity. Its cis-isomer, isocrotonic acid, is a thermally less stable, low-melting-point oil, making crotonic acid's solid, crystalline form preferable for handling, storage, and purification in many industrial processes.[1][2] Furthermore, saturated analogs like butyric acid lack the reactive double bond essential for polymerization and other addition reactions central to crotonic acid's use in coatings, adhesives, and as a synthesis precursor.[4] While other unsaturated acids like methacrylic acid are common substitutes in polymer applications, crotonic acid's β-methyl substitution leads to distinct copolymerization behavior and final polymer properties, such as glass transition temperature and thermal stability, that are not directly replicable.[6]
Crotonic acid's trans configuration allows for more efficient molecular packing in the solid state, resulting in significantly different and more favorable handling properties compared to its cis-isomer, isocrotonic acid.[1] Crotonic acid is a crystalline solid with a melting point of 72°C, whereas isocrotonic acid is an oily liquid at room temperature with a melting point of 15°C.[2] This substantial difference in physical state and melting point simplifies solid handling, reduces vapor pressure-related safety concerns, and facilitates purification by fractional crystallization.[2]
| Evidence Dimension | Melting Point |
| Target Compound Data | 72°C (Solid at room temp) |
| Comparator Or Baseline | Isocrotonic Acid: 15°C (Oily liquid at room temp) |
| Quantified Difference | 57°C higher melting point |
| Conditions | Standard atmospheric pressure |
The solid nature and higher melting point of crotonic acid make it significantly easier and safer to store, transport, and handle in industrial settings compared to its liquid isomer.
When used as a monomer, crotonic acid derivatives can produce polymers with significantly higher thermal stability than their common methacrylate counterparts. In a study using group-transfer polymerization, poly(methyl crotonate) (PMeCr) exhibited a 5% weight loss temperature (Td5) of 359°C.[1] This is substantially higher than that of poly(methyl methacrylate) (PMMA) prepared by the same method, which showed a Td5 of 304°C.[1] Similarly, the glass-transition temperature (Tg) of PMeCr was 122°C, compared to 104°C for PMMA, indicating better heat resistance.[1]
| Evidence Dimension | 5% Weight Loss Temperature (Td5) |
| Target Compound Data | Poly(methyl crotonate): 359°C |
| Comparator Or Baseline | Poly(methyl methacrylate): 304°C |
| Quantified Difference | 55°C higher thermal decomposition temperature |
| Conditions | Group-transfer polymerization (GTP) synthesis for both polymers. |
For applications requiring enhanced thermal performance, such as durable coatings or specialty resins, selecting crotonic acid as a comonomer can yield a final product with superior heat resistance and a longer service life compared to standard methacrylate-based polymers.
Crotonic acid and its derivatives are not just generic building blocks; their specific structure is essential for key bond-forming strategies in complex synthesis. In the historic Arens-van Dorp synthesis of Vitamin A acid, γ-bromocrotonic ester, a derivative of crotonic acid, is reacted with β-ionone in a Reformatsky reaction.[1][2] This specific reaction builds the carbon skeleton in a way that would not be possible with a saturated analog like a bromo-butyrate, which lacks the necessary reactivity, or an isomeric structure that would lead to incorrect final products. The defined geometry and reactivity of the crotonate system are indispensable for achieving the target molecular architecture.
| Evidence Dimension | Synthetic Pathway Suitability |
| Target Compound Data | Enables specific Reformatsky reaction to form the C20 backbone of Vitamin A acid. |
| Comparator Or Baseline | Saturated analogs (e.g., butyric acid derivatives): Lack the double bond required for the key chain-extension and subsequent reactions. |
| Quantified Difference | Qualitatively enables a critical, established industrial synthesis route. |
| Conditions | Arens-van Dorp synthesis of Vitamin A acid. |
For multi-step syntheses of high-value molecules like Vitamin A, procuring the exact crotonic acid-derived intermediate is non-negotiable as substitutes would fail to provide the required reactivity and stereochemical outcome.
While both crotonic acid and sorbic acid are used as preservatives, they have different chemical properties that influence their efficacy and application range. Crotonic acid has a pKa of 4.69, making it a slightly stronger acid than sorbic acid (pKa 4.76).[1][2] This difference in acidity can affect formulation pH and activity spectrum. The antimicrobial efficacy of these weak acids is pH-dependent, with activity increasing at lower pH values.[3] Although sorbic acid is a more common food preservative, crotonic acid's distinct solubility and reactivity profile make it a candidate for specific formulations, such as in cosmetics or as an intermediate for other antimicrobial compounds where the properties of sorbates are not ideal.[4][7]
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa = 4.69 |
| Comparator Or Baseline | Sorbic Acid: pKa = 4.76 |
| Quantified Difference | Crotonic acid is marginally stronger as an acid. |
| Conditions | Aqueous solution at 25 °C |
This allows formulators to select the acid that best matches the target pH and matrix of their system, providing an alternative to sorbic acid where different solubility, reactivity, or antimicrobial spectrum is required.
Based on its ability to copolymerize and impart superior thermal stability, crotonic acid is the right choice for developing specialty polymers for demanding applications. Its incorporation into vinyl acetate or acrylic copolymers can increase hardness, water resistance, and heat resistance, making it ideal for durable industrial paints, automotive coatings, and high-temperature adhesives.[1][2][3]
The unique reactivity of the crotonate structure makes it an essential, non-substitutable precursor for certain pharmaceutical compounds. It is used in the synthesis of drugs like the scabicide Crotamiton and as a building block for amino acids such as dl-threonine.[4] Procuring crotonic acid is critical where the specific geometry and electronic properties of the molecule are required for selective transformations.
The defined structure of crotonic acid makes it a reliable starting material for various agrochemicals and other complex organic molecules. Its derivatives serve as key intermediates where precise structural control is necessary, a role that cannot be filled by its isomers or saturated analogs due to their different reactivity profiles.[1]
Corrosive;Irritant